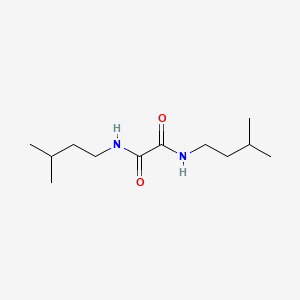

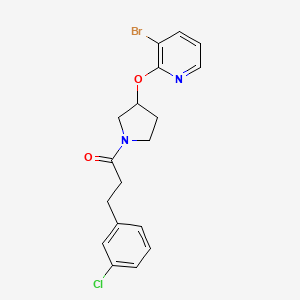

![molecular formula C21H21N3O4S B2864681 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892979-82-7](/img/structure/B2864681.png)

2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

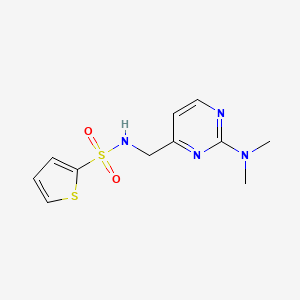

The compound “2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common motif in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The pyrrolidinone ring could potentially participate in hydrogen bonding, and the benzamido and tetrahydrobenzo[b]thiophene groups could contribute to the compound’s overall polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrrolidinone ring and benzamido group could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Anticonvulsant Research

This compound has been studied for its potential as an anticonvulsant . Researchers have synthesized a series of derivatives to evaluate their effectiveness in animal models of epilepsy, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model . The most potent derivatives demonstrated broad-spectrum activity and a favorable safety profile, making them interesting candidates for further preclinical development .

Antinociceptive Activity

In the quest for new pain management solutions, this compound’s derivatives have shown promising antinociceptive activity . They have been tested in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice . These studies suggest a potential application in developing new pain relief medications.

Neuropharmacology

The compound’s influence on voltage-gated sodium and calcium channels, as well as GABA transporters, has been assessed to understand its mechanism of action . This research is crucial for neuropharmacology, as it helps in designing drugs that can modulate neuronal activity and treat neurological disorders.

Cancer Research

As a cleavable ADC linker , this compound can be used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of targeted cancer therapeutics that deliver cytotoxic drugs directly to cancer cells, minimizing the impact on healthy cells.

Metabolic Stability Studies

The compound has shown high metabolic stability on human liver microsomes, which is a significant factor in drug development . This property indicates that the compound or its derivatives could have a longer duration of action in the body, making it a valuable trait for therapeutic agents.

Cytochrome P450 Inhibition Assessment

It has been evaluated for its effect on cytochrome P450 isoforms, which are essential for drug metabolism . Understanding how this compound interacts with these enzymes can help predict drug-drug interactions and optimize dosing regimens.

Analgesic Mechanism Exploration

Researchers have investigated the affinity of this compound’s derivatives for the TRPV1 receptor to determine the mechanism of their analgesic effect . This receptor is involved in the sensation of pain, and modulating its activity could lead to new analgesic drugs.

Hepatotoxicity Evaluation

The hepatotoxic properties of the compound’s derivatives have been studied in HepG2 cells . This research is vital for assessing the safety profile of new drugs and ensuring they do not cause liver damage.

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it could interact with biological targets such as enzymes or receptors. The pyrrolidinone ring is a common feature in many drugs and can interact with biological systems in various ways .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-22-20(28)18-14-7-2-3-8-15(14)29-21(18)23-19(27)12-5-4-6-13(11-12)24-16(25)9-10-17(24)26/h4-6,11H,2-3,7-10H2,1H3,(H,22,28)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJVBVFVOFXOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

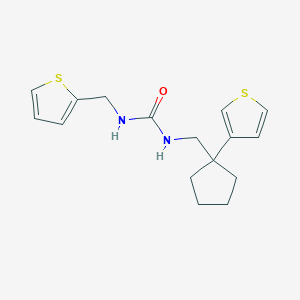

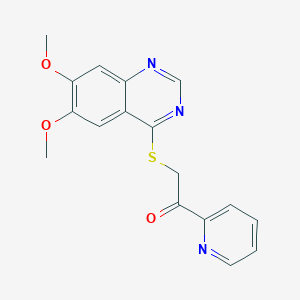

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2864602.png)

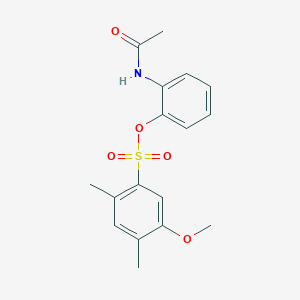

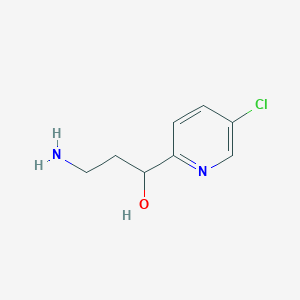

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2864604.png)

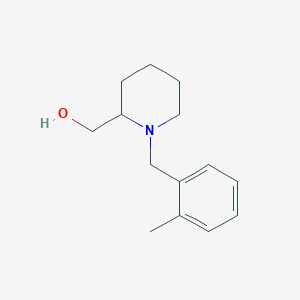

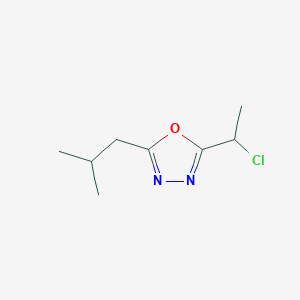

![2-amino-N-benzyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2864608.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2864614.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2864619.png)